1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid
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Overview
Description
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both thieno and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to exhibit a broad range of pharmacological activities .
Mode of Action
Thienopyrimidine derivatives are known to interact with biological receptors due to their dipole character and hydrogen bonding . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
Thienopyrimidine derivatives are known to affect a variety of biochemical pathways due to their broad range of pharmacological activities .
Result of Action
Some thienopyrimidine derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in certain types of cancer cells .
Biochemical Analysis
Biochemical Properties
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are essential for regulating cell growth, differentiation, and metabolism . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways such as the AKT/mTOR pathway, which is critical for cell survival and proliferation . Additionally, it affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For example, it has been shown to inhibit the activity of certain protein kinases by binding to their ATP-binding sites . This inhibition results in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under various experimental conditions, although it may degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell cycle progression and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to promote cell proliferation and survival. At higher doses, it can induce cytotoxic effects, leading to cell death . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in nucleotide synthesis and energy metabolism . These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as tissue permeability and blood flow.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications play a key role in directing the compound to these compartments, ensuring its proper localization and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid typically involves the construction of the thieno[2,3-d]pyrimidine core followed by functionalization at specific positions. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or triethyl orthoformate . Another approach includes the use of 2-nitrothiophenes as starting materials, which are reduced to form the desired thieno[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method for producing thieno[2,3-d]pyrimidine-4-carboxylic acids .
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions can introduce new functional groups at specific positions on the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thieno[2,3-d]pyrimidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or halogen groups .
Scientific Research Applications
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine core, offering different biological activities.
Uniqueness
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both thieno and pyrimidine rings. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8-9(2)20-13-11(8)12(15-7-16-13)17-5-3-10(4-6-17)14(18)19/h7,10H,3-6H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVHBIQVEFNKPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.